molecular formula C9H6N4O5 B415963 N-(cyanomethyl)-3,5-dinitrobenzamide

N-(cyanomethyl)-3,5-dinitrobenzamide

Cat. No.: B415963
M. Wt: 250.17g/mol
InChI Key: ZWBBHAFLOVOXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-3,5-dinitrobenzamide is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound features a benzamide core functionalized with strong electron-withdrawing nitro groups, a structure known to facilitate binding with various biological targets. This molecular architecture is commonly exploited in the design and synthesis of potential enzyme inhibitors . The cyanomethyl substituent on the amide nitrogen provides a versatile handle for further chemical modification, allowing researchers to synthesize more complex molecules for biological evaluation. Compounds within the dinitrobenzamide chemical family are frequently investigated as key intermediates in the development of therapeutic agents, including Janus kinase (JAK) inhibitors . The presence of the nitro groups makes this compound a valuable scaffold in computational and in silico drug design studies, where it can be used to identify novel bioactive molecules through molecular docking simulations against disease-relevant protein targets . Its primary research utility lies in its role as a synthetic intermediate for the construction of diverse compound libraries aimed at probing biological mechanisms and identifying new lead structures for pharmaceutical development.

Properties

Molecular Formula

C9H6N4O5

Molecular Weight

250.17g/mol

IUPAC Name

N-(cyanomethyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C9H6N4O5/c10-1-2-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h3-5H,2H2,(H,11,14)

InChI Key

ZWBBHAFLOVOXQR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC#N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3,5-dinitrobenzamide derivatives vary significantly based on the substituent attached to the nitrogen atom. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 3,5-Dinitrobenzamide Derivatives

Compound Name Substituent Molecular Weight Key Activities/Applications Notable Data Reference ID
N-(Cyanomethyl)-3,5-dinitrobenzamide -CH₂CN 250.17 Insufficient direct data; inferred potential in antimicrobial/anticancer applications based on analogs. Structural similarity to bioactive analogs.
N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide -C₈H₁₄NH₂ (cyclooctyl amine) Not reported Anticancer, antimicrobial IC₅₀ = 10 nM (HeLa cells); MIC = 4 µg/ml (Streptococcus mutans)
DNB1 [N-(2-(4-methoxyphenoxy)ethyl)] -CH₂CH₂O-C₆H₄-OCH₃ Not reported Antitubercular (MDR/XDR strains) High activity against M. tuberculosis; no cytotoxicity in uninfected cells.
DNB2 [N-(2-(benzyloxy)ethyl)] -CH₂CH₂O-C₆H₅ Not reported Antitubercular (MDR/XDR strains) Synergistic activity with DNB1; non-toxic.
N-(5-Chloropentyl)-3,5-dinitrobenzamide -(CH₂)₅Cl Not reported Antitubercular MIC/MBC data in Table 1 of (specific values not extracted).
N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide -C₆H₄-OH Not reported Electrochemical biosensing Used in FePt/CNT nanocomposite biosensors for glutathione/piroxicam detection.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide -C₆H₃Cl-CF₃ 394.67 Screening compound (undisclosed targets) Available as a ChemDiv screening agent (Y031-8041).

Key Findings:

Anticancer Activity: N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide demonstrates potent cytotoxicity against HeLa cells (IC₅₀ = 10 nM), surpassing standard chemotherapeutic agents like doxorubicin in selectivity .

Antimicrobial Activity :

  • The cyclooctyl derivative shows broad-spectrum antimicrobial effects, with MIC values as low as 4 µg/ml against Streptococcus mutans .
  • In contrast, earlier studies on 3,5-dinitrobenzamides as coccidiostats (e.g., against Eimeria tenella) highlight veterinary applications .

Structural-Activity Relationships (SAR): Electron-withdrawing groups: The 3,5-dinitro motif is critical for antitubercular activity, enhancing target binding (e.g., DprE1 enzyme inhibition in TB) . Substituent flexibility: Aliphatic chains (e.g., chloropentyl) improve membrane permeability, while aromatic/cyclic substituents (e.g., aminocyclooctyl) enhance target specificity . Functional groups: The cyanomethyl group in this compound may confer unique reactivity due to the nitrile’s polarity, though its biological profile remains underexplored .

Non-Pharmaceutical Applications: Derivatives like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide are employed in electrochemical biosensors due to their redox-active nitro groups . Chiral 3,5-dinitrobenzamides serve as resolving agents in HPLC for enantiomeric purity determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.